3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Introduction of Substituents: The chlorophenyl and methylphenyl groups are introduced through substitution reactions. These reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus pentachloride.
Oxidation and Reduction Steps: The synthesis may include oxidation and reduction steps to achieve the desired oxidation state of the compound. Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product. The compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Halogenating agents such as thionyl chloride or phosphorus pentachloride are often used.
Cyclization: The compound can undergo cyclization reactions to form ring structures. Catalysts such as Lewis acids or bases may be used to facilitate these reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus pentachloride
Catalysts: Lewis acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives
Scientific Research Applications
3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug development. It may be investigated for its potential therapeutic effects in treating various diseases.
Materials Science: The compound’s chemical properties may make it useful in the development of new materials with specific properties, such as conductivity or stability.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- This compound
Uniqueness
The uniqueness of This compound lies in its specific structure and chemical properties
Properties
Molecular Formula |
C21H17Cl2N3OS |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H17Cl2N3OS/c1-13-18(23)3-2-4-19(13)25-11-26-20(27)9-16(14-5-7-15(22)8-6-14)17(10-24)21(26)28-12-25/h2-8,16H,9,11-12H2,1H3 |
InChI Key |
KRPJWEVQKKIKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.